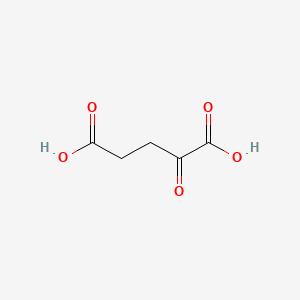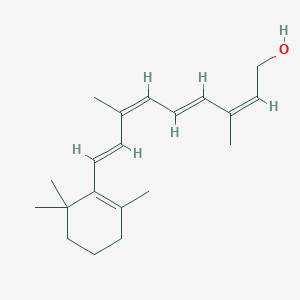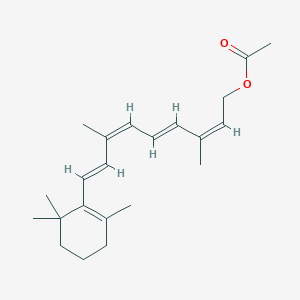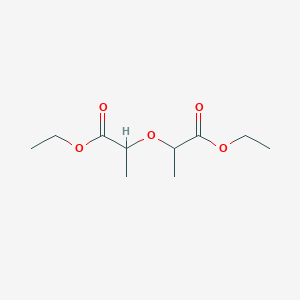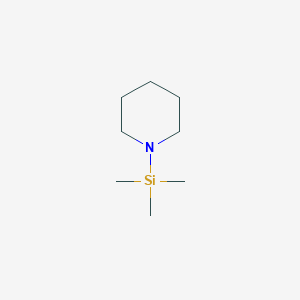
Azane;ruthenium(2+);hexachloride;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ammoniated ruthenium oxychloride has a wide range of scientific research applications:
Pharmacology: It serves as a pharmacological tool to study specific cellular mechanisms, particularly those involving calcium channels.
Electron Microscopy: It is used as a polycationic dye for electron microscopy of cells, tissues, and vegetative bacteria.
Biochemistry: It inhibits mitochondrial calcium uniporter and blocks various ion channels, making it useful in studying cellular calcium dynamics.
Mecanismo De Acción
Target of Action
The primary target of Azane;ruthenium(2+);hexachloride;dihydrate, also known as Ammoniated ruthenium oxychloride or Ruthenium Red, is the calcium channel . These channels play a crucial role in regulating the influx and efflux of calcium ions, which are essential for various cellular processes including muscle contraction and neurotransmission.
Mode of Action
This compound acts as a polycationic dye that inhibits the release of calcium ions from the sarcoplasmic reticulum . It also blocks the uptake and release of calcium ions from mitochondria . Furthermore, it prevents the release of calcium ions from ryanodine-sensitive intracellular stores in skeletal and cardiac muscle .
Pharmacokinetics
Its solubility in water and ammonia suggests that it may be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of calcium ion homeostasis. By inhibiting calcium ion release and blocking its uptake, the compound can potentially affect muscle contraction, neurotransmission, and other calcium-dependent processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and ammonia suggests that it may be more effective in aqueous environments.
Análisis Bioquímico
Biochemical Properties
Ammoniated ruthenium oxychloride is known to interact with many proteins . It has been used as a pharmacological tool to study specific cellular mechanisms
Cellular Effects
It has been used in histology to stain aldehyde fixed mucopolysaccharides This suggests that it may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with many proteins , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Ammoniated ruthenium oxychloride is typically synthesized through the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction conditions involve heating the mixture to facilitate the formation of the complex. The resulting product is then purified through crystallization . Industrial production methods follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound for various applications .
Análisis De Reacciones Químicas
Ammoniated ruthenium oxychloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to lower oxidation state ruthenium compounds.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Ammoniated ruthenium oxychloride is unique due to its specific interactions with a wide range of proteins and its use as a staining agent in histology. Similar compounds include:
Ruthenium violet: Another ruthenium-based dye used for staining purposes.
Ruthenium tetroxide: Used as an oxidizing agent in organic synthesis.
Ruthenium chloride: A precursor to various ruthenium compounds used in catalysis.
These compounds share some chemical properties with ammoniated ruthenium oxychloride but differ in their specific applications and interactions.
Propiedades
Número CAS |
11103-72-3 |
|---|---|
Fórmula molecular |
Cl6H42N14O2Ru3 |
Peso molecular |
786.3 g/mol |
Nombre IUPAC |
azane;oxygen(2-);ruthenium(3+);ruthenium(4+);hexachloride |
InChI |
InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;2*+3;+4/p-6 |
Clave InChI |
GOOXRYWLNNXLFL-UHFFFAOYSA-H |
SMILES |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2] |
SMILES canónico |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3].[Ru+3].[Ru+4] |
Apariencia |
red-brown powder. |
Pictogramas |
Irritant |
Sinónimos |
Ammoniated Ruthenium Oxychloride Oxychloride, Ammoniated Ruthenium Red, Ruthenium Ruthenium Oxychloride, Ammoniated Ruthenium Red |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammoniated ruthenium oxychloride interact with amyloid-β aggregates? What are the downstream effects of this interaction?
A1: Ammoniated ruthenium oxychloride displays an affinity for amyloid-β (Aβ) aggregates, particularly fibrils, through a mechanism involving electrostatic interactions with calcium-binding sites on the aggregates . This binding leads to several observable effects:
- Colorimetric Staining: The bound ammoniated ruthenium oxychloride imparts a distinctive red color to the Aβ plaques, enabling their visualization under light microscopy .
- Birefringence: Upon binding to Aβ fibrils, ammoniated ruthenium oxychloride exhibits birefringence, a phenomenon where a material displays different refractive indices depending on the polarization and propagation direction of light. This property allows for the identification of Aβ deposits under polarized light microscopy .
- Induced Chirality: The interaction between ammoniated ruthenium oxychloride and Aβ fibrils induces chirality in the dye, leading to characteristic circular dichroic bands at specific wavelengths, further confirming their interaction .
Q2: Can ammoniated ruthenium oxychloride be used for applications beyond amyloid-β staining?
A2: Yes, ammoniated ruthenium oxychloride has demonstrated utility in various electrochemical applications. Research shows its potential as a modifier for electrochemical sensors . For instance, when immobilized on functionalized carbon nanotubes and used to modify a glassy carbon electrode, ammoniated ruthenium oxychloride enables the simultaneous determination of important biocompounds like ascorbic acid, dopamine, uric acid, and tryptophan . This electrochemical application highlights the versatility of ammoniated ruthenium oxychloride beyond its role in staining biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

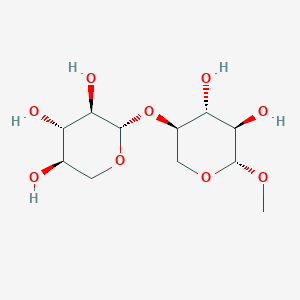

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
